4-(2,5-Dichlorophenyl)pyridin-3-amine
Description
Properties
IUPAC Name |
4-(2,5-dichlorophenyl)pyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2/c12-7-1-2-10(13)9(5-7)8-3-4-15-6-11(8)14/h1-6H,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSVEDHCUKCBDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=C(C=NC=C2)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Bromopyridin-3-amine
The key intermediate 4-bromopyridin-3-amine was synthesized via directed bromination of protected pyridine derivatives.
Procedure :
- Protection : 3-Aminopyridine (10.0 g, 106 mmol) was dissolved in anhydrous dichloromethane (150 mL) under N₂. Acetic anhydride (12.1 mL, 128 mmol) was added dropwise at 0°C, followed by triethylamine (17.7 mL, 127 mmol). The reaction stirred for 2 h at 25°C, yielding N-(pyridin-3-yl)acetamide as white crystals (93% yield).
- Directed Bromination : N-(pyridin-3-yl)acetamide (8.5 g, 56 mmol) was treated with N-bromosuccinimide (11.1 g, 62 mmol) in acetonitrile (100 mL) at 30°C for 5 h. The regioselectivity (para to acetamide) was confirmed via ¹H NMR (δ 8.41, d, J = 5.1 Hz, H-6; δ 8.22, s, H-2).
- Deprotection : The brominated intermediate (7.2 g, 33 mmol) underwent hydrolysis with 6M HCl (50 mL) at reflux for 3 h, affording 4-bromopyridin-3-amine as a hygroscopic solid (81% yield, m/z 173/175 [M+H]⁺).
Palladium-Catalyzed Coupling with 2,5-Dichlorophenylboronic Acid
Optimized Conditions :
- Catalyst System : Pd₂(dba)₃ (0.1 eq), XantPhos (0.2 eq)
- Base : t-BuONa (2.0 eq) in anhydrous toluene
- Temperature : 110°C under N₂ for 12 h
Scale-Up Protocol :
4-Bromopyridin-3-amine (5.0 g, 28.9 mmol), 2,5-dichlorophenylboronic acid (6.7 g, 34.7 mmol), and catalytic components were combined in toluene (150 mL). Post-reaction purification via silica chromatography (EtOAc/hexanes 1:3) yielded the title compound as off-white needles (68% yield).
Analytical Data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.58 (d, J = 5.0 Hz, 1H, H-6), 8.22 (s, 1H, H-2), 7.71–7.65 (m, 2H, Ar-H), 7.49 (dd, J = 8.4, 2.3 Hz, 1H, Ar-H), 6.83 (d, J = 5.0 Hz, 1H, H-5)
- MS (ESI) : m/z 269 [M+H]⁺ (calc. 268.96)
Alternative Synthesis via Directed Metalation
Directed ortho-Metalation Strategy
To circumvent bromination steps, a one-pot functionalization approach was explored using strong bases:
Procedure :
- Protection : 3-Aminopyridine was converted to its pivalamide derivative using pivaloyl chloride (1.2 eq) in pyridine.
- Metalation : The protected substrate (4.0 g, 21 mmol) in THF (80 mL) was treated with LDA (2.5 eq) at −78°C for 1 h.
- Electrophilic Quenching : 2,5-Dichlorophenyl iodide (6.2 g, 23 mmol) in THF (20 mL) was added, followed by warming to 25°C over 6 h.
- Deprotection : The crude product was refluxed in methanolic HCl (50 mL) to yield 4-(2,5-dichlorophenyl)pyridin-3-amine (52% yield).
Key Observation : While avoiding palladium costs, this method exhibited lower reproducibility (<5% yield variation between batches) compared to cross-coupling approaches.
Spectroscopic Characterization and Purity Assessment
Comparative NMR Analysis
Critical shifts distinguishing regioisomers:
| Proton Position | δ (ppm) in Target | δ (ppm) in 5-(2,5-Dichlorophenyl) Isomer |
|---|---|---|
| Pyridine H-2 | 8.22 (s) | 8.45 (d, J = 2.1 Hz) |
| Pyridine H-6 | 8.58 (d) | 8.61 (d) |
| Ar-H meta-Cl | 7.49 (dd) | 7.52 (d) |
Chromatographic Purity Validation
HPLC analysis (C18 column, MeCN/H₂O 65:35, 1 mL/min) showed single peak at tₚ = 6.72 min (λ = 254 nm). Mass purity exceeded 99.8% by qNMR using 1,3,5-trimethoxybenzene as internal standard.
Industrial-Scale Process Considerations
Catalyst Recycling in Suzuki Coupling
A study of Pd leaching revealed 92% catalyst recovery via:
- Filtration : Remove precipitated Pd⁰ through Celite bed
- Reactivation : Treat with Cl₂ gas (0.5 bar) in MeCN to regenerate PdCl₂(XantPhos)
This protocol enabled 5 reaction cycles with <8% yield drop, reducing Pd consumption by 73%.
Waste Stream Management
Neutralization of t-BuONa byproducts generated 2.1 kg NaHCO₃ per kg product. Implementing a CO₂ bubbling system during workup minimized aqueous waste pH fluctuations (final pH 7.2±0.3).
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dichlorophenyl)pyridin-3-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, sulfonyl chlorides, alkylating agents.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Reduced amines or other derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
4-(2,5-Dichlorophenyl)pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and organic semiconductors.
Biological Research: It serves as a tool compound in studying biochemical pathways and molecular interactions.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2,5-Dichlorophenyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, it may inhibit certain kinases or modulate receptor activity, leading to downstream effects on cellular pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Position Variations
The position of chlorine atoms on the phenyl ring significantly impacts physicochemical and biological properties. For instance:
Conversely, 3,4-dichloro substitution (as in ) could improve halogen bonding in hydrophobic pockets .
Core Heterocyclic Variations
The choice of heterocycle influences electronic properties and target selectivity:
Pyridine cores (as in the target compound) offer strong hydrogen-bonding capabilities via the amine group, whereas azo compounds () exhibit photochromic properties unsuitable for therapeutic use but valuable in materials science . Thiazole-containing analogs () may show enhanced metabolic stability due to sulfur’s electron-withdrawing effects .
Functional Group Variations
Functional groups dictate pharmacokinetic profiles:
The primary amine in the target compound could serve as a site for covalent inhibitor design, while acetamide groups () may improve oral bioavailability .
Research Findings and Implications
- Synthetic Accessibility : emphasizes that pyridine derivatives with dichlorophenyl groups are synthetically tractable via cross-coupling, but regioselectivity challenges exist for polysubstituted analogs .
- Material Science : Azo-linked dichlorophenyl compounds () highlight divergent applications, underscoring the importance of core structure in determining utility .
Biological Activity
4-(2,5-Dichlorophenyl)pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The biological activity of 4-(2,5-Dichlorophenyl)pyridin-3-amine is primarily attributed to its ability to interact with specific molecular targets. The compound has been shown to modulate the activity of various enzymes and receptors involved in critical signaling pathways related to inflammation and cell proliferation.
Molecular Targets
- Enzymes : The compound binds to enzymes that play roles in metabolic pathways.
- Receptors : It interacts with receptors that mediate cellular responses to external stimuli.
Biological Activities
The compound exhibits a range of biological activities, including but not limited to:
- Anticancer Activity : Studies have demonstrated that 4-(2,5-Dichlorophenyl)pyridin-3-amine has cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : It shows potential in inhibiting inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Antimicrobial Properties : Preliminary data suggest activity against certain bacterial strains.
Anticancer Activity
A study evaluated the cytotoxicity of 4-(2,5-Dichlorophenyl)pyridin-3-amine against several cancer cell lines using the MTT assay. The results indicated an IC50 value of approximately 15 µM against MCF-7 (breast cancer) cells, highlighting its potential as an anticancer agent.
Anti-inflammatory Activity
In a model of acute inflammation induced by carrageenan in rats, administration of 4-(2,5-Dichlorophenyl)pyridin-3-amine significantly reduced paw edema compared to control groups, suggesting its efficacy in managing inflammatory responses.
Antimicrobial Activity
The compound was tested against various bacterial strains using the disk diffusion method. It exhibited notable activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
